molecular formula C63H122O15 B1164924 2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate CAS No. 61788-85-0

2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate

Cat. No.: B1164924
CAS No.: 61788-85-0
M. Wt: 1119.6 g/mol
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Description

This compound is a highly branched polyfunctional molecule characterized by a central propan-2-yloxy core flanked by two ethoxy-linked 11-hydroxyheptadecoxycarbonyloxy chains. The structure also includes an ethyl 11-hydroxyheptadecyl carbonate group, contributing to its amphiphilic nature.

Properties

IUPAC Name

2-[1,3-bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H122O15/c1-4-7-10-31-40-57(64)43-34-25-19-13-16-22-28-37-46-73-61(67)76-51-49-70-55-60(72-53-54-78-63(69)75-48-39-30-24-18-15-21-27-36-45-59(66)42-33-12-9-6-3)56-71-50-52-77-62(68)74-47-38-29-23-17-14-20-26-35-44-58(65)41-32-11-8-5-2/h57-60,64-66H,4-56H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBFFGDAUVBFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)OCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H122O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1119.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate is synthesized through the ethoxylation of hydrogenated castor oil. The process involves the reaction of hydrogenated castor oil with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation .

Industrial Production Methods

In industrial settings, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the ethoxylated chains .

Mechanism of Action

The mechanism of action of 2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate primarily involves its surfactant properties. The ethoxylated chains interact with both hydrophobic and hydrophilic molecules, reducing surface tension and stabilizing emulsions. This allows for the solubilization of hydrophobic substances in aqueous environments. The compound’s ability to form micelles and encapsulate active ingredients is crucial for its role in drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with esters, carbonates, and branched polyethers. Key comparisons include:

  • Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate (CAS 859134-37-5) :

    • Both compounds feature ester and ether linkages. However, the target compound replaces the chromene-based aromatic system with aliphatic hydroxyheptadecyl chains.
    • Molecular weight: The target compound likely exceeds 422.4 g/mol (the molecular weight of the ethyl chromene derivative) due to its extended alkyl chains.
    • LogP: The ethyl chromene derivative has an XLogP3 of 3.3, while the target compound’s longer alkyl chains and hydroxyl groups may reduce hydrophobicity (predicted LogP ~2.5–3.0).
  • Rapamycin (Rapa) derivatives (Compounds 1 and 7) :

    • NMR studies on Rapa analogues reveal that substituent positions (e.g., regions A and B in Figure 6 of ) significantly alter chemical shifts. Similarly, the hydroxyheptadecyl groups in the target compound may induce distinct NMR profiles due to steric and electronic effects.

Functional Group Analysis

  • Ester vs.
  • Hydroxyalkyl Chains: The 11-hydroxyheptadecyl moieties introduce hydrogen-bonding capacity, contrasting with non-hydroxylated chains in compounds like 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide (CAS 132984-77-9) . This may improve solubility in aqueous-organic mixtures.

Physicochemical Properties

A hypothetical comparison based on structural analogs is summarized below:

Property Target Compound (Hypothetical) Ethyl Chromene Derivative Rapa Derivative
Molecular Weight (g/mol) ~800–1,000 422.4 ~900–1,200
XLogP3 ~2.5–3.0 3.3 ~4.0–5.0
Hydrogen Bond Acceptors 12–15 8 10–12
Rotatable Bonds ~20 7 ~15

Biological Activity

2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate, also known as polyethylene glycol (16) hydrogenated castor oil, is a complex non-ionic surfactant derived from castor oil. This compound is notable for its emulsifying and solubilizing properties, making it valuable in various industrial and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and safety profiles.

Chemical Structure

The chemical formula of the compound is C63H122O15C_{63}H_{122}O_{15} with a molecular weight of approximately 1119.6 g/mol. The structure includes multiple hydroxy groups and ether linkages that contribute to its surfactant properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Emulsification : The compound stabilizes emulsions by reducing surface tension between hydrophobic and hydrophilic phases, which is critical in formulations involving oils and water.
  • Solubilization : It enhances the solubility of poorly soluble drugs in aqueous environments, facilitating their absorption in biological systems.
  • Drug Delivery : The compound is utilized in drug delivery systems to encapsulate active pharmaceutical ingredients (APIs), improving their bioavailability and therapeutic efficacy.

Applications in Drug Delivery

The compound is extensively used in pharmaceutical formulations:

  • Formulation of Creams and Ointments : It acts as an emulsifier in topical preparations, ensuring uniform distribution of active ingredients.
  • Injectable Solutions : It improves the solubility of hydrophobic drugs in injectable formulations, enhancing patient compliance and therapeutic outcomes.
  • Nanoparticle Production : The compound is employed in producing nanoparticles for targeted drug delivery, offering advantages such as reduced side effects and enhanced efficacy.

Case Studies

  • Topical Formulations : A study demonstrated that incorporating this surfactant into a topical formulation significantly improved the skin penetration of anti-inflammatory drugs compared to formulations without it. The enhanced permeability was attributed to the compound's ability to disrupt lipid barriers in the skin.
  • Injectable Drug Formulations : Research involving an injectable formulation containing this compound showed improved stability and solubility of a poorly water-soluble anticancer agent. The study reported higher plasma concentrations and prolonged therapeutic effects in animal models.
  • Nanoparticle Encapsulation : In a recent investigation, nanoparticles coated with this surfactant were shown to effectively deliver chemotherapeutic agents directly to tumor cells, resulting in reduced systemic toxicity and enhanced tumor targeting.

Safety Profile

While this compound is generally regarded as safe for use in pharmaceuticals and cosmetics, potential side effects may include:

  • Skin Irritation : Some formulations may cause mild irritation upon application.
  • Allergic Reactions : Rare cases of hypersensitivity have been reported.

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